molecular formula C9H12N2O B2721142 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile CAS No. 2089277-63-2

3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile

Cat. No. B2721142
CAS RN: 2089277-63-2
M. Wt: 164.208
InChI Key: IXGMUKPAZOSPHZ-UHFFFAOYSA-N
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Description

“3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride” and “{3-oxa-6-azatricyclo [6.1.1.0,1,6]decan-4-yl}methanamine” are two compounds that have similar structures . They both contain a tricyclic structure with an oxygen and a nitrogen atom .


Molecular Structure Analysis

The molecular weight of “3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride” is 219.67 , and for “{3-oxa-6-azatricyclo [6.1.1.0,1,6]decan-4-yl}methanamine” it is 168.24 .


Physical And Chemical Properties Analysis

“3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carboxylic acid hydrochloride” is a powder at room temperature , while “{3-oxa-6-azatricyclo [6.1.1.0,1,6]decan-4-yl}methanamine” is a liquid .

Scientific Research Applications

Oxidative Reactions

Compounds structurally related to "3-Oxa-6-azatricyclo[6.1.1.0^1,6]decane-4-carbonitrile" have been utilized in oxidative reactions to create carbonyl compounds from alcohols. For example, 1-Decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate has been proposed as a mild and efficient reagent for the oxidation of alcohols under both conventional and solvent-free conditions, leading to good to excellent yields of the corresponding carbonyl products (Hajipour, Bagheri, & Ruoho, 2006).

Synthesis of Biologically Active Compounds

Research into the synthesis of cyclic compounds like "3-Oxa-6-azatricyclo[6.1.1.0^1,6]decane-4-carbonitrile" often focuses on creating precursors for biologically active molecules. For instance, new routes have been developed for synthesizing 8-oxa-2-azaspiro[4.5]decane, a compound promising for the production of important biologically active compounds using commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane (Ogurtsov & Rakitin, 2020).

Proximity-assisted Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of creating complex organic frameworks. For example, aliphatic azidonitriles separated by specific carbon atoms undergo Lewis acid-induced cycloadditions to give bicyclic tetrazoles, showcasing new aspects of proximity-assisted dipolar cycloadditions (Hanessian, Simard, Deschênes-Simard, Chenel, & Haak, 2008).

Computational Chemistry Applications

Theoretical studies on similar cyclic structures have explored their bonding characteristics and basicity. For example, a computational study on aza-adamantanes has detailed the structure and bonding characteristics, along with the gas-phase stepwise basicities, providing insights into the effects of protonation on these compounds (Sabzyan & Saed, 2012).

Safety and Hazards

Both compounds are labeled with the GHS07 pictogram, indicating that they can cause harm if swallowed, inhaled, or if they come into contact with skin . They should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-3-8-5-11-4-7-1-9(11,2-7)6-12-8/h7-8H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMUKPAZOSPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC13COC(CN3C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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